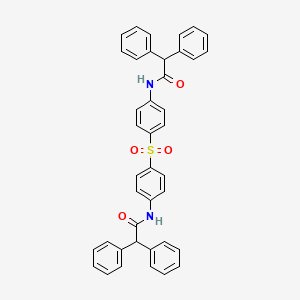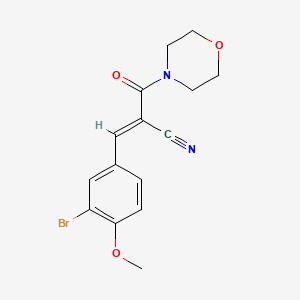![molecular formula C15H16O3 B4976977 9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4976977.png)
9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of cannabinoids. Cannabinoids are compounds that are derived from the cannabis plant. These compounds have been extensively studied due to their potential therapeutic properties. 9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been synthesized for research purposes to study its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it is believed to interact with the endocannabinoid system in the body. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects
9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic properties by reducing pain sensitivity. Additionally, it has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its potential therapeutic properties. It has been found to have a wide range of potential therapeutic applications, making it a valuable compound for research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on 9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One potential direction is to study its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Another potential direction is to study its potential as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized by the reaction of 7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with ethyl bromoacetate in the presence of a base. The reaction proceeds through an SN2 mechanism to give the desired product.
Scientific Research Applications
9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential to treat neurological disorders such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
9-ethoxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-3-17-12-7-9(2)8-13-14(12)10-5-4-6-11(10)15(16)18-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSNCKHUWHEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4976896.png)
![10-[2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanoyl]-10H-phenothiazine](/img/structure/B4976902.png)
![4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4976908.png)
![1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B4976916.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4976923.png)
![1-(4-bromo-2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4976927.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4976951.png)
![N,N-diethyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4976956.png)
![4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-6-isobutyl-2-pyrimidinamine](/img/structure/B4976957.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4976970.png)
![2-[(4-biphenylylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976978.png)
![5-[(sec-butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976986.png)

